2-Bromo-1,1,1,3-tetrafluorobut-2-ene

Vue d'ensemble

Description

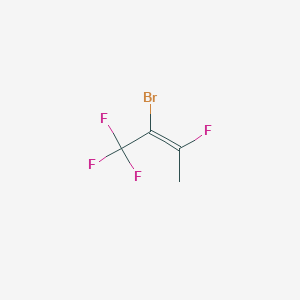

“2-Bromo-1,1,1,3-tetrafluorobut-2-ene” is a chemical compound with the molecular formula C4H3BrF4 . It is a specialty product used for proteomics research applications .

Synthesis Analysis

While specific synthesis methods for “2-Bromo-1,1,1,3-tetrafluorobut-2-ene” were not found, a related compound, “4-Bromo-1,1,2-trifluoro-1-butene”, reacts with potassium hydroxide in the presence of tetrabutylammonium bromide (a phase transfer catalyst) to afford 1,1,2-trifluoro-1,3-butadiene .

Molecular Structure Analysis

The molecular structure of “2-Bromo-1,1,1,3-tetrafluorobut-2-ene” consists of a carbon backbone with a bromine atom and four fluorine atoms attached. The InChI code for this compound is 1S/C4H3BrF4/c5-2-3 (6)1-4 (7,8)9/h1H,2H2/b3-1- .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1,1,1,3-tetrafluorobut-2-ene” include a molecular weight of 206.96 . Other specific properties such as melting point, boiling point, and density were not found in the search results.

Applications De Recherche Scientifique

Organometallic Preparations and Applications

2-Bromo-1,1,1,3-tetrafluorobut-2-ene has been utilized in the preparation of novel fluorine-containing organometallics. A study by Kajimoto, Yamada, and Konno (2021) demonstrated the creation of a (3‑bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide through zinc insertion. This organozinc reagent proved thermally stable and participated effectively in cross-coupling reactions, resulting in CF2CF2-containing organic molecules (Kajimoto et al., 2021).

Synthetic Applications in Organic Chemistry

The compound has also been integral in the synthesis of various CF2CF2-containing organic molecules. Tamamoto, Yamada, and Konno (2018) detailed the use of a polyfluorinated zinc reagent derived from 2-Bromo-1,1,1,3-tetrafluorobut-2-ene, showcasing its practicality in producing a broad range of functional molecules (Tamamoto et al., 2018).

Konno and colleagues (2011) explored methods for introducing tetrafluoroethylene units into organic molecules. Their research revealed efficient coupling of 4-bromo-3,3,4,4-tetrafluorobut-1-ene with various carbonyl compounds, leading to high-yield adducts (Konno et al., 2011).

Tetrafluoroethylenation in Aromatic Compounds

In a study on the tetrafluoroethylenation of aromatic compounds, Watanabe and Konno (2015) utilized 4-bromo-3,3,4,4-tetrafluorobut-1-ene in the presence of aryl halides and copper metal. This process led to the synthesis of various (1,1,2,2-tetrafluoro-3-buten-1-yl) group-substituted aromatics (Watanabe & Konno, 2015).

Orientations Futures

Mécanisme D'action

- These reactions result in biocide-induced bacteriostasis, followed by bacterial growth at an inhibited rate .

- By inhibiting bacterial growth, bronopol effectively controls microbial contamination in various industrial settings .

- Downstream effects may include disruption of protein synthesis, DNA replication, and cell membrane integrity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Bronopol is stable under normal conditions and resists hydrolysis in aqueous media. It is widely available commercially for various industrial purposes, including water cooling towers, metalworking fluids, and oilfield applications. Details on bronopol’s metabolism and excretion remain limited. Its stability contributes to consistent bioavailability in industrial systems .

Result of Action

Action Environment

Propriétés

IUPAC Name |

(Z)-2-bromo-1,1,1,3-tetrafluorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF4/c1-2(6)3(5)4(7,8)9/h1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOFAKWMUSOSRL-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C(F)(F)F)/Br)/F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1,1,1,3-tetrafluorobut-2-ene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine](/img/structure/B1439218.png)

![3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1439219.png)

![5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid](/img/structure/B1439225.png)

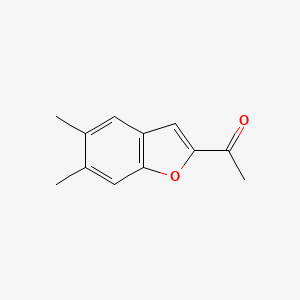

![2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B1439226.png)